molecular formula C6H3Br2FO B1294950 2,6-Dibromo-4-fluorophenol CAS No. 344-20-7

2,6-Dibromo-4-fluorophenol

Cat. No. B1294950
Key on ui cas rn: 344-20-7
M. Wt: 269.89 g/mol
InChI Key: RRAZCUUOWIDAJS-UHFFFAOYSA-N
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Patent
US07429598B2

Procedure details

To a stirred solution of 2,6-dibromo-4-fluorophenol (214.5 g, 0.794 mol) in acetone (4.3 L), potassium carbonate (120.6 g, 0.874 mol) and methyl iodide (54.4 mL, 0.874 mol) were added at room temperature. The mixture was heated to reflux for 1.5 hours cooled to 25° C. and filtered, washing the filter cake with dichloromethane (2×1.5 L). The filtrate was concentrated in vacuo at 40° C. The crude product was slurred in dichloromethane (1 L) for 30 minutes at 25° C., filtered and concentrated in vacuo at 40° C. to give 1,3-Dibromo-5-fluoro-2-methoxybenzene as an off-white crystalline solid (223.3 g, 98.9%).
Quantity
214.5 g
Type
reactant
Reaction Step One
Quantity
120.6 g
Type
reactant
Reaction Step One
Quantity
54.4 mL
Type
reactant
Reaction Step One
Quantity
4.3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Br:9])[C:3]=1[OH:10].[C:11](=O)([O-])[O-].[K+].[K+].CI>CC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Br:9])[C:3]=1[O:10][CH3:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
214.5 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)F)Br)O
Name
Quantity
120.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
54.4 mL
Type
reactant
Smiles
CI
Name
Quantity
4.3 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing the filter cake with dichloromethane (2×1.5 L)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo at 40° C
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)F)Br)OC
Measurements
Type Value Analysis
AMOUNT: MASS 223.3 g
YIELD: PERCENTYIELD 98.9%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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